molecular formula C10H6ClN3 B1375429 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile CAS No. 1297537-37-1

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile

Cat. No.: B1375429
CAS No.: 1297537-37-1
M. Wt: 203.63 g/mol
InChI Key: BCINLNFBTLIGBU-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a valuable intermediate in the synthesis of various biologically active compounds, including anti-tumor, anti-inflammatory, and antibacterial agents . The compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a pyrazole moiety.

Biochemical Analysis

Biochemical Properties

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may form hydrogen bonds or engage in π-π interactions with target proteins, altering their conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness. Long-term studies have shown that it can have sustained effects on cellular function, although its stability may decrease over time . These temporal changes are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may have beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation . These factors influence the compound’s effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: A commonly used preparation method involves the reaction of benzonitrile and 2-chloro-4-nitrobenzonitrile under alkaline conditions. This reaction produces 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, which is then purified by crystallization .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further use in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

  • 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
  • 2-Chloro-4-(1-tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)benzonitrile

Comparison: 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile is unique due to its specific substitution pattern on the benzene ring and the position of the pyrazole moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCINLNFBTLIGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275822
Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297537-37-1
Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Record name 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Record name 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
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Synthesis routes and methods

Procedure details

2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (3.67 g; 12.75 mmol) was added to 8 ml of ethanol under nitrogen atmosphere. 15.5 ml of ˜10% HCl (g) in EtOH was slowly added and the temperature was raised to 30° C. where the mixture was stirred for 1 h. The temperature was then lowered to −10° C. and the mixture was again stirred for 30 min after which the product was precipitated as its HCl salt and was filtered and washed twice with 2 ml of ethanol. The product was dried in vacuo at +40° C. Yield 2.8 g. 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride (2.8 g; 11.47 mmol) was added to a mixture of 8 ml of water and 14 ml of MeOH under nitrogen atmosphere. To this 50% sodium hydroxide (1.5 ml; 28.7 mmol) was added keeping the temperature under 25° C. during the addition. The mixture was stirred for 2 h, the precipitate filtered and washed twice with 3 ml of lukewarm water. The product was dried in vacuo at +40° C. Yield 1.97 g. 1H-NMR (400 MHz; d6-DMSO): δ 6.99 (t, 1H), 7.89 (m, 1H), 7.99 (d, 2H), 8.15 (s, 1H), 13.27 (s, 1H).
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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